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Compound of Interest

Compound Name: Naphthol AS-BI

Cat. No.: B1666724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of

Naphthol AS-BI phosphate in chromogenic in situ hybridization (CISH). This technique is a

powerful tool for the localization of specific DNA and RNA sequences within the morphological

context of tissue sections and cells. The use of Naphthol AS-BI as a substrate for alkaline

phosphatase results in the formation of a stable, colored precipitate, allowing for visualization

with a standard bright-field microscope.

Introduction to Naphthol AS-BI in In Situ
Hybridization
In situ hybridization (ISH) is a vital technique for visualizing nucleic acid sequences in their

native cellular environment. Non-radioactive ISH methods often employ enzyme-conjugated

probes or antibodies, with alkaline phosphatase (AP) being a common choice. The detection of

the target sequence is achieved through the enzymatic conversion of a soluble chromogenic

substrate into an insoluble, colored precipitate at the site of hybridization.

Naphthol AS-BI phosphate is a substrate for alkaline phosphatase. In the presence of AP, the

phosphate group is cleaved, yielding a naphthol derivative. This product then couples with a

diazonium salt, such as Fast Red TR, in a simultaneous azo-coupling reaction to form a brightly

colored, water-insoluble azo dye. This method provides a distinct and localized signal, enabling

the precise identification of cells containing the target DNA or RNA sequence.
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Key Advantages of the Naphthol AS-BI System
Bright-Field Microscopy: The resulting colored precipitate can be visualized using a standard

bright-field microscope, eliminating the need for specialized fluorescence microscopy

equipment.[1][2]

Stable Signal: The azo dye precipitate is generally stable, allowing for archival storage of

stained slides.

Good Resolution: The crisp, localized precipitate allows for good cellular and subcellular

resolution of the target nucleic acid sequence.

Compatibility: The workflow is similar to standard immunohistochemistry (IHC) protocols,

making it accessible to many laboratories.[1][2]

Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for chromogenic in

situ hybridization protocols. It is important to note that optimal conditions should be determined

empirically for each specific application, probe, and tissue type.

Table 1: Probe and Hybridization Parameters

Parameter Typical Range Notes

Probe Concentration 1 - 10 ng/µL
Optimize for signal-to-noise

ratio.

Hybridization Temperature 37 - 55 °C
Dependent on probe length

and GC content.

Hybridization Time 2 - 16 hours

Longer incubation can

increase signal but also

background.

Stringent Wash Temperature 50 - 65 °C
Higher temperatures increase

stringency.

Table 2: Detection Reagent Concentrations and Incubation Times
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Reagent Typical Concentration Incubation Time

Blocking Solution 5-10% Normal Serum 30 - 60 minutes

Anti-Digoxigenin-AP Conjugate 1:500 - 1:2000 dilution
1 - 2 hours at RT or overnight

at 4°C

Naphthol AS-BI Phosphate 0.2 - 0.5 mg/mL 15 - 60 minutes

Fast Red TR Salt 0.5 - 1.0 mg/mL 15 - 60 minutes

Experimental Protocols
This section provides a detailed protocol for chromogenic in situ hybridization using a

digoxigenin (DIG)-labeled probe and a Naphthol AS-BI/Fast Red TR detection system.

I. Preparation of Buffers and Reagents
DEPC-Treated Water: Treat all aqueous solutions with 0.1% diethylpyrocarbonate (DEPC)

and autoclave to inactivate RNases.

Phosphate-Buffered Saline (PBS): 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM

KH2PO4, pH 7.4.

Proteinase K Solution: 10-20 µg/mL Proteinase K in PBS.

Hybridization Buffer: 50% formamide, 5x SSC, 50 µg/mL heparin, 100 µg/mL sheared

salmon sperm DNA, 1x Denhardt's solution, 0.1% Tween 20.

Stringent Wash Buffer (2x SSC): 0.3 M NaCl, 0.03 M sodium citrate, pH 7.0.

Blocking Buffer: 1x PBS containing 0.1% Tween 20 and 5% normal goat serum.

Alkaline Phosphatase Buffer (APB): 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2.

Chromogen Solution (prepare fresh):

Dissolve Naphthol AS-BI phosphate in a small amount of dimethylformamide (DMF).
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Add to APB to a final concentration of 0.2 mg/mL.

Add Fast Red TR salt to a final concentration of 1 mg/mL.

Mix well and filter through a 0.22 µm syringe filter before use.

II. Tissue Preparation
Deparaffinization: Immerse slides in xylene (2 x 5 minutes).

Rehydration: Rehydrate sections through a graded series of ethanol (100%, 95%, 70%,

50%; 3 minutes each) and finally in DEPC-treated water.

Permeabilization: Incubate slides in Proteinase K solution at 37°C for 10-15 minutes. The

incubation time may need to be optimized depending on the tissue type.

Post-fixation: Fix slides in 4% paraformaldehyde in PBS for 10 minutes at room temperature.

Washing: Wash slides in DEPC-treated water (2 x 5 minutes).

III. In Situ Hybridization
Pre-hybridization: Apply hybridization buffer to the sections and incubate in a humidified

chamber at 37°C for 1-2 hours.

Probe Hybridization: Dilute the DIG-labeled probe in pre-warmed hybridization buffer. Apply

the probe solution to the sections, cover with a coverslip, and incubate overnight in a

humidified chamber at 42°C.

Post-hybridization Washes:

Remove coverslips and wash slides in 2x SSC at 37°C for 15 minutes.

Perform a high-stringency wash in 0.1x SSC at 55°C for 30 minutes.

Wash in PBS at room temperature for 5 minutes.

IV. Immunological Detection
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Blocking: Incubate slides in blocking buffer for 30 minutes at room temperature.

Antibody Incubation: Apply anti-digoxigenin-AP conjugate, diluted in blocking buffer, to the

sections and incubate for 1 hour at room temperature.

Washing: Wash slides in PBS with 0.1% Tween 20 (3 x 5 minutes).

Equilibration: Equilibrate slides in Alkaline Phosphatase Buffer for 5 minutes.

V. Chromogenic Detection
Substrate Incubation: Apply the freshly prepared Naphthol AS-BI/Fast Red TR chromogen

solution to the sections.

Color Development: Incubate in the dark at room temperature for 15-60 minutes, or until the

desired color intensity is reached. Monitor the color development under a microscope.

Stop Reaction: Stop the reaction by washing the slides in DEPC-treated water.

Counterstaining (Optional): Counterstain with a suitable nuclear stain like Hematoxylin.

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear

in xylene, and mount with a permanent mounting medium.
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Caption: Signaling pathway of Naphthol AS-BI detection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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